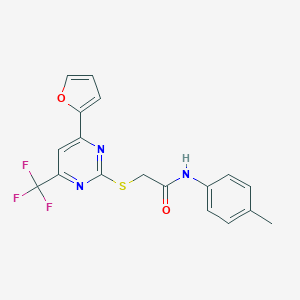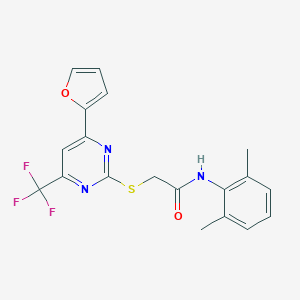![molecular formula C22H24N6O B284406 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284406.png)
7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for various applications in the field of biomedical research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide are still being studied. However, it has been suggested that the compound may have an impact on various cellular processes, including cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potential as a therapeutic agent for the treatment of cancer, as well as its unique chemical properties that make it a useful tool for studying various cellular processes. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Another direction is to further study its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for the compound. Additionally, the compound may be used as a tool for studying various cellular processes, such as cell proliferation and survival.
Métodos De Síntesis
The synthesis of 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-amino-5-methylphenyl isocyanide with 4-isopropylphenyl isocyanide and 4,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-5-one in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
The compound 7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been used in various scientific research studies. One such study investigated its potential as a therapeutic agent for the treatment of cancer. The compound was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent.
Propiedades
Fórmula molecular |
C22H24N6O |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-13(2)16-9-11-17(12-10-16)20-19(15(4)23-22-25-26-27-28(20)22)21(29)24-18-8-6-5-7-14(18)3/h5-13,20H,1-4H3,(H,24,29)(H,23,25,27) |
Clave InChI |
ZHTISYTYXSSTHG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)C(C)C)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)C(C)C)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)

![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)
![Dimethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B284341.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B284342.png)

![Ethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B284345.png)
![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)